Antimicrobial agent-9
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Overview
Description
Antimicrobial agent-9 is a chemical compound known for its ability to inhibit the growth of or kill microorganisms. It is used in various applications, including medicine, agriculture, and industrial processes, to control harmful microbial populations. This compound is part of a broader class of antimicrobial agents that have been developed to combat the increasing threat of microbial resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antimicrobial agent-9 typically involves a multi-step chemical process. One common method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature, using anhydrous acetonitrile as the solvent . This reaction is followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Antimicrobial agent-9 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like chlorine or bromine, nucleophiles such as hydroxide or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions often result in halogenated or alkylated products.
Scientific Research Applications
Antimicrobial agent-9 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on microbial cell structures and functions, providing insights into microbial resistance mechanisms.
Medicine: Explored as a potential therapeutic agent for treating bacterial, fungal, and viral infections.
Industry: Applied in the formulation of disinfectants, preservatives, and coatings to prevent microbial contamination.
Mechanism of Action
The mechanism of action of Antimicrobial agent-9 involves multiple pathways:
Membrane Disruption: The compound interacts with microbial cell membranes, causing physical damage and increased permeability.
Reactive Oxygen Species (ROS) Generation: It induces the production of ROS, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids.
Enzyme Inhibition: This compound can inhibit key enzymes involved in microbial metabolism, disrupting essential biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Copper Nanoparticles: Known for their antimicrobial properties through ROS generation and membrane disruption.
Silver Nanoparticles: Used in various biomedical applications for their broad-spectrum antimicrobial activity.
Quaternary Ammonium Compounds: Commonly used disinfectants that disrupt microbial cell membranes.
Uniqueness
Antimicrobial agent-9 is unique due to its specific combination of membrane disruption, ROS generation, and enzyme inhibition mechanisms. This multi-faceted approach makes it highly effective against a wide range of microorganisms, including those resistant to other antimicrobial agents.
Properties
Molecular Formula |
C43H62N16 |
---|---|
Molecular Weight |
803.1 g/mol |
IUPAC Name |
4-N,4-N-bis(3-aminopropyl)-2-N-benzyl-6-[3-benzyl-4-[4-(benzylamino)-6-[bis(3-aminopropyl)amino]-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C43H62N16/c44-20-10-24-56(25-11-21-45)40-50-38(48-31-35-16-6-2-7-17-35)52-42(54-40)58-28-29-59(37(33-58)30-34-14-4-1-5-15-34)43-53-39(49-32-36-18-8-3-9-19-36)51-41(55-43)57(26-12-22-46)27-13-23-47/h1-9,14-19,37H,10-13,20-33,44-47H2,(H,48,50,52,54)(H,49,51,53,55) |
InChI Key |
UQGVMWKDGZUMDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1C2=NC(=NC(=N2)NCC3=CC=CC=C3)N(CCCN)CCCN)CC4=CC=CC=C4)C5=NC(=NC(=N5)NCC6=CC=CC=C6)N(CCCN)CCCN |
Origin of Product |
United States |
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